3-Chloro-2'-methylbenzophenone
Overview
Description
3-Chloro-2’-methylbenzophenone is an organic compound with the molecular formula C14H11ClO It belongs to the class of benzophenones, which are characterized by the presence of two benzene rings connected by a ketone group
Mechanism of Action
Target of Action
Benzophenone derivatives are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
For example, they can undergo reactions at the benzylic position, leading to changes in the molecular structure of the compound . These changes can affect the compound’s interaction with its targets and alter the downstream effects of these interactions.
Pharmacokinetics
The pharmacokinetics of benzophenone derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
Benzophenone derivatives are known to have various biological activities, including antimicrobial and anticancer activities .
Action Environment
The action, efficacy, and stability of 3-Chloro-2’-methylbenzophenone can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2’-methylbenzophenone can be synthesized through several methods. One common method involves the reaction of o-tolyl magnesium chloride with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. The reaction is typically carried out in 1-methyl-2-pyrrolidinone at 25°C for about 30 minutes .
Industrial Production Methods: Industrial production of 3-Chloro-2’-methylbenzophenone often involves Friedel-Crafts acylation, where 3-chlorobenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: 3-Chloro-2’-methylbenzophenone can undergo oxidation reactions, forming corresponding benzoic acid derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohol.
Substitution: It can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in studying enzyme interactions and protein binding due to its aromatic structure.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the manufacture of UV filters and other specialty chemicals.
Comparison with Similar Compounds
- 3-Chlorobenzophenone
- 2-Methylbenzophenone
- 4-Chloro-2’-methylbenzophenone
Comparison: 3-Chloro-2’-methylbenzophenone is unique due to the presence of both a chlorine atom and a methyl group on the benzene rings. This combination of substituents influences its reactivity and physical properties, making it distinct from other benzophenone derivatives .
Properties
IUPAC Name |
(3-chlorophenyl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTTZOQOYJTDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552183 | |
Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-69-2 | |
Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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